molecular formula C13H7Cl2NO B6376869 3-Cyano-5-(3,5-dichlorophenyl)phenol CAS No. 1261954-05-5

3-Cyano-5-(3,5-dichlorophenyl)phenol

Cat. No.: B6376869
CAS No.: 1261954-05-5
M. Wt: 264.10 g/mol
InChI Key: JFUHSENFIBOHIN-UHFFFAOYSA-N
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Description

3-Cyano-5-(3,5-dichlorophenyl)phenol is a synthetic aromatic compound featuring a phenol core substituted with a cyano (-CN) group at the 3-position and a 3,5-dichlorophenyl moiety at the 5-position.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)-5-hydroxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-11-3-10(4-12(15)6-11)9-1-8(7-16)2-13(17)5-9/h1-6,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUHSENFIBOHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CC(=CC(=C2)Cl)Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684913
Record name 3',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261954-05-5
Record name 3',5'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(3,5-dichlorophenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorophenol and a suitable cyano source such as cyanogen bromide.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Procedure: The 3,5-dichlorophenol is reacted with cyanogen bromide in the presence of the base, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3,5-dichlorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of 3-amino-5-(3,5-dichlorophenyl)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Cyano-5-(3,5-dichlorophenyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3,5-dichlorophenyl)phenol involves its interaction with specific molecular targets. The cyano group and phenolic hydroxyl group play crucial roles in its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure distinguishes it from other halogenated and heterocyclic derivatives:

Compound Core Structure Key Substituents Unique Features
3-Cyano-5-(3,5-dichlorophenyl)phenol Phenol -CN (3-position), 3,5-dichlorophenyl (5-position) Combines phenol’s acidity with dichlorophenyl’s lipophilicity and cyano’s polarity.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole -CF₃, -S-C₆H₄Cl (3-position), -CHO (4-position) Sulfur-containing pyrazole with trifluoromethyl; likely higher metabolic stability .
II-M.X.15 (Patent compound, ) Pyrido[1,2-a]pyrimidinone Dichlorophenyl, thiazolylmethyl, methyl Fused heterocyclic system with charged pyrimidinone; targets insect nervous systems .

Key Observations :

  • The phenol core in the target compound enables hydrogen bonding, contrasting with the pyrazole () and pyrido-pyrimidinone () cores, which prioritize π-π stacking or enzymatic inhibition.
  • Dichlorophenyl is a shared feature in pesticidal compounds (e.g., II-M.X.15), enhancing lipid membrane penetration .
Physicochemical Properties

Substituent effects dominate property differences:

Property This compound 5-(3-Chlorophenylsulfanyl)-pyrazole () II-M.X.15 ()
Molecular Weight ~280–300 g/mol (estimated) ~350–370 g/mol ~450–470 g/mol
logP (Lipophilicity) ~3.5–4.0 (high due to Cl₂Ph) ~4.0–4.5 (CF₃ and S-Ph increase logP) ~2.5–3.0 (charged)
Water Solubility Low (phenol + hydrophobic groups) Very low (CF₃, S-Ph) Moderate (ionic form)

Analysis :

  • The cyano group reduces logP slightly compared to trifluoromethyl () but increases polarity.
  • Dichlorophenyl vs. monochloro (): Dichloro analogs typically exhibit 0.5–1.0 higher logP values .

Efficacy Trade-offs :

  • Phenol derivatives (target compound) may degrade faster in sunlight vs. heterocycles (–2), reducing environmental persistence.

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